5-Cyclopropylbenzofuran-3(2H)-one
Description
5-Cyclopropylbenzofuran-3(2H)-one is a bicyclic organic compound featuring a benzofuranone core substituted with a cyclopropyl group at the 5-position. The benzofuranone scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-cyclopropyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H10O2/c12-10-6-13-11-4-3-8(5-9(10)11)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
WQLJWUFPYWNVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)OCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylbenzofuran-3(2H)-one typically involves the cyclization of methyl 3-cyclopropyl-3-oxopropanoate with benzoquinone. This reaction is carried out by heating the reactants in isopropyl alcohol in the presence of a Lewis acid such as zinc chloride (ZnCl2). The reaction time is approximately one hour, and the product is purified through double recrystallization to remove impurities .
Industrial Production Methods: While specific industrial production methods for 5-Cyclopropylbenzofuran-3(2H)-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylbenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can yield cyclopropyl-substituted benzofuran alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Benzofuran-3-carboxylic acids.
Reduction: Cyclopropyl-substituted benzofuran alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
5-Cyclopropylbenzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropylbenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Effects on Reactivity and Stability
The cyclopropyl group in 5-cyclopropylbenzofuran-3(2H)-one distinguishes it from benzophenone derivatives like BPOH-TPA, BPOH-PhCz, and BPOH-SF (). These compounds bear larger aromatic substituents (e.g., triphenylamine, phenylcarbazole, dibenzothiophene), which impart extended π-conjugation and redox activity. In contrast, the cyclopropyl group:
- Electronic Effects : The strained cyclopropane ring exhibits partial σ-aromaticity, which may stabilize radical intermediates or influence electrophilic substitution patterns.
By comparison, dibenzothiophene (in BPOH-SF) enhances electron transport properties due to sulfur’s polarizability, while carbazole (in BPOH-PhCz) offers hole-transport capabilities .
Data Tables Summarizing Key Comparative Parameters
Discussion of Research Findings
The cyclopropyl substituent in 5-cyclopropylbenzofuran-3(2H)-one offers a balance between steric demand and electronic modulation, contrasting with bulkier aromatic groups in benzophenones (). Transition metal-free synthesis () presents an eco-friendly alternative to traditional cross-coupling, though cyclopropane’s strain may necessitate milder conditions. Future research should explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
